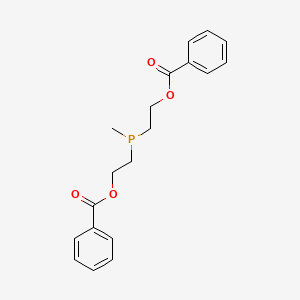
2,2'-(Methylphosphinidene)diethanol dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Methylphosphinidene)diethanol dibenzoate is a chemical compound with a unique structure that includes a methylphosphinidene group bonded to two ethanol molecules, which are further esterified with benzoic acid. This compound is known for its applications in various fields due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylphosphinidene)diethanol dibenzoate typically involves the reaction of methylphosphinic dichloride with ethylene glycol, followed by esterification with benzoic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the esterification and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Methylphosphinidene)diethanol dibenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted benzoates, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-(Methylphosphinidene)diethanol dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as an additive in polymer production to enhance material properties such as flexibility and durability.
Mécanisme D'action
The mechanism by which 2,2’-(Methylphosphinidene)diethanol dibenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the benzoate groups can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediol, dibenzoate: This compound has a similar structure but lacks the phosphinidene group.
2,2’-(4-Methylphenylimino)diethanol: Another related compound with different functional groups.
Uniqueness
2,2’-(Methylphosphinidene)diethanol dibenzoate is unique due to the presence of the methylphosphinidene group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that do not have this functional group.
Propriétés
Numéro CAS |
18417-99-7 |
|---|---|
Formule moléculaire |
C19H21O4P |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
2-[2-benzoyloxyethyl(methyl)phosphanyl]ethyl benzoate |
InChI |
InChI=1S/C19H21O4P/c1-24(14-12-22-18(20)16-8-4-2-5-9-16)15-13-23-19(21)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
Clé InChI |
OQBKBEASQWVHBA-UHFFFAOYSA-N |
SMILES canonique |
CP(CCOC(=O)C1=CC=CC=C1)CCOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


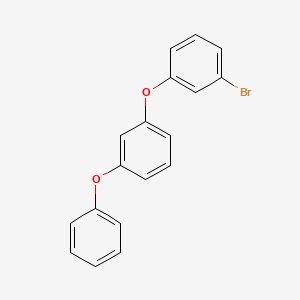

![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
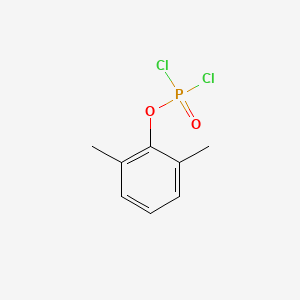
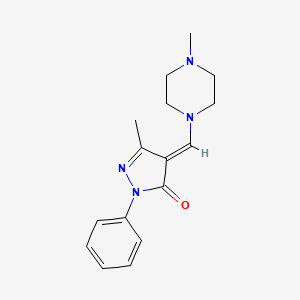
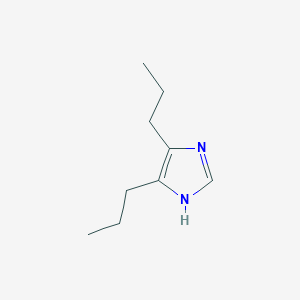
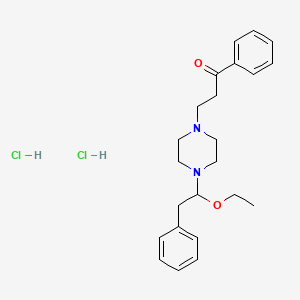
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)

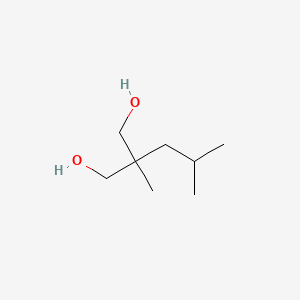
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)

